Cathelicidin-BF is a snake-derived antimicrobial peptide that exhibits significant antibacterial properties. It is primarily sourced from the venom of the snake Bungarus fasciatus and has garnered attention for its broad-spectrum activity against various pathogenic microorganisms. Cathelicidin-BF belongs to the cathelicidin family of antimicrobial peptides, which are characterized by their ability to disrupt microbial membranes and modulate immune responses.
Cathelicidin-BF is derived from the venom of Bungarus fasciatus, commonly known as the many-banded krait. This peptide is synthesized as a precursor protein in the snake's body and is released upon injury or predation, providing a defensive mechanism against microbial infections.
Cathelicidin-BF is classified as an antimicrobial peptide, specifically within the cathelicidin family. Antimicrobial peptides are small, cationic peptides that play crucial roles in innate immunity across various species, including humans and other vertebrates.
The synthesis of Cathelicidin-BF can be achieved through recombinant DNA technology and solid-phase peptide synthesis. In one study, the peptide was expressed in the yeast Pichia pastoris, utilizing genetic engineering techniques to produce high yields of the peptide. The process involved:
The optimal conditions for expression included a temperature of 22°C, pH 5.5, and regular methanol feeding to maintain high levels of induction. The final product was confirmed through sequence analysis and mass spectrometry to ensure purity and correct folding.
Cathelicidin-BF consists of a sequence of amino acids that forms an amphipathic alpha-helix structure, which is crucial for its antimicrobial activity. The primary structure is characterized by its hydrophobic and cationic regions that facilitate interaction with bacterial membranes.
The molecular mass of Cathelicidin-BF is approximately 17 kDa, and it has been shown to adopt a helical conformation in membrane-mimicking environments . This structural feature enhances its ability to insert into lipid bilayers, leading to membrane disruption.
Cathelicidin-BF interacts with bacterial cell membranes through electrostatic attractions due to its cationic nature. Upon contact with microbial membranes, it induces pore formation or membrane permeabilization, leading to cell lysis.
The minimal inhibitory concentration (MIC) of Cathelicidin-BF varies depending on the target organism but generally ranges from 2 to 64 µg/mL against antibiotic-resistant strains . This potency highlights its potential as an alternative therapeutic agent in combating resistant infections.
The mechanism by which Cathelicidin-BF exerts its antimicrobial effects involves several steps:
Studies have demonstrated that Cathelicidin-BF can inhibit the secretion of pro-inflammatory cytokines in immune cells while exerting low cytotoxic effects on host cells . This dual action underscores its potential for therapeutic applications where inflammation control is desired alongside antimicrobial activity.
Cathelicidin-BF has significant potential applications in various scientific fields:
Cathelicidin-BF (C-BF) is a cationic antimicrobial peptide (AMP) originally isolated from the venom of the banded krait snake Bungarus fasciatus. Representing the first identified reptilian cathelicidin, C-BF has garnered significant scientific interest due to its potent broad-spectrum antimicrobial activity and unique structural characteristics that distinguish it from mammalian counterparts [2] [7]. This peptide belongs to the cathelicidin family of host defense peptides, which are integral components of the innate immune system across vertebrates. Cathelicidins typically consist of a highly conserved N-terminal cathelin domain and a highly variable C-terminal antimicrobial domain that is proteolytically released to exert biological functions [1] [3]. The discovery of C-BF expanded our understanding of cathelicidin evolution beyond mammals and birds, providing crucial insights into the adaptive diversification of innate immunity in reptiles [2] [6].
The evolutionary history of cathelicidins traces back approximately 550 million years, with ancestral forms identified in the Atlantic hagfish (Myxine glutinosa), representing the most basal vertebrate lineage where these peptides have been documented [6]. Cathelicidin-BF emerges from this ancient lineage as a specialized molecular adaptation in advanced snakes. Phylogenetic analyses reveal that snake cathelicidins, including C-BF, share the closest evolutionary relationship with monotreme cathelicidins (e.g., platypus) rather than with avian or mammalian peptides [2]. This unexpected phylogenetic positioning suggests convergent evolutionary processes or conserved ancestral traits in these distant lineages.
The structural architecture of C-BF provides compelling evidence for evolutionary divergence. While mammalian cathelicidin precursors typically contain a signal peptide, conserved cathelin domain, and the mature antimicrobial peptide, C-BF exhibits an unusual structural feature: a distinctive acidic fragment insertion between the cathelin domain and the mature peptide domain [2] [3]. This acidic insertion shares significant homology with acidic domains observed in amphibian antimicrobial peptide precursors, suggesting potential functional conservation across ectothermic vertebrates [2]. This structural motif is largely absent in endothermic mammals and birds, indicating temperature-dependent evolutionary pressures may shape cathelicidin structures.
Gene Diversification Mechanisms: Unlike cetartiodactyl mammals (e.g., cattle, pigs) that underwent extensive cathelicidin gene duplications, reptiles exhibit limited cathelicidin diversity based on current genomic evidence. C-BF remains the sole cathelicidin identified in Bungarus fasciatus, suggesting a single-copy gene status in this species [2] [4]. This contrasts markedly with avian species where 3-4 cathelicidin genes are typically present, and artiodactyls which may possess over 30 cathelicidin genes [3] [4].
Functional Conservation and Divergence: Despite structural differences, C-BF maintains the core amphipathic α-helical conformation characteristic of many mammalian cathelicidins when interacting with microbial membranes [2]. However, its exceptional salt tolerance (retaining activity at physiological salt concentrations) represents a significant evolutionary adaptation not universally observed in mammalian counterparts [5] [8]. This property may be particularly advantageous in reptilian physiology where environmental salt concentrations can vary dramatically.
Table 1: Evolutionary Characteristics of Cathelicidin-BF Compared to Other Vertebrate Cathelicidins
Feature | Cathelicidin-BF (Reptile) | Mammalian Cathelicidins | Avian Cathelicidins | Fish Cathelicidins |
---|---|---|---|---|
Gene Number | Single copy (in B. fasciatus) | 1 (humans, rodents) to >30 (artiodactyls) | 3-4 conserved genes | 1-2 genes (e.g., asCath1/2) |
Precursor Structure | Cathelin domain + acidic insertion + mature peptide | Cathelin domain + mature peptide | Cathelin domain + mature peptide | Cathelin domain + mature peptide |
Phylogenetic Affinity | Closest to monotremes | Mammalian-specific clades | Avian-specific clades | Basal vertebrate clade |
Mature Peptide Length | 30 amino acids | 12-80 amino acids | 26-39 amino acids | 37-65 amino acids |
Salt Sensitivity | Resistant (activity retained at 175mM NaCl) | Variable (e.g., LL-37 sensitive, SMAP29 resistant) | Largely unknown | Largely unknown |
The gene encoding cathelicidin-BF was cloned from a venom gland cDNA library, revealing a genomic organization that both aligns with and diverges from typical cathelicidin structures [2]. The precursor protein comprises three distinct domains: 1) An N-terminal signal peptide responsible for directing cellular trafficking; 2) A conserved cathelin-like domain exhibiting significant homology to cathelicidins across vertebrate lineages (~60% identity with mammalian cathelin domains); and 3) The C-terminal mature antimicrobial peptide (30 amino acids) that is liberated via proteolytic processing [2] [7]. The most striking genomic feature is the atypical acidic fragment insertion located between the cathelin domain and the mature peptide. This insertion domain is enriched in aspartic and glutamic acid residues, conferring a strong negative charge that potentially modulates precursor protein folding, intracellular processing, or neutralizes the cationic mature peptide until secretion [2] [6].
Tissue expression profiling demonstrates that C-BF is constitutively expressed in multiple organs beyond the venom gland. Significant transcript levels are detected in the stomach, trachea, skin, muscle, heart, kidney, lung, brain, intestine, spleen, liver, and ovary [2]. This widespread expression pattern indicates C-BF serves broad-spectrum defensive functions across epithelial barriers and within internal organs, consistent with the role of cathelicidins as frontline components of innate immunity. The regulation of C-BF expression appears to involve conserved promoter elements associated with immune responses, similar to those identified in mammalian and avian cathelicidin genes [6]. These include potential binding sites for transcription factors responsive to pathogen-associated molecular patterns (PAMPs) such as NF-κB and AP-1, ensuring rapid upregulation during infection [6].
Transcript Processing and Peptide Activation: The mature C-BF peptide (sequence KRFKKFFKKVKKSVKKRLKKIFKKPMVIGVTIPF) is liberated from its precursor through proteolytic cleavage at characteristic sites flanking the mature peptide domain. Unlike human LL-37, which is primarily processed by proteinase 3 in neutrophils, the specific proteases responsible for C-BF activation in reptilian tissues remain unidentified [7] [9]. However, structural predictions indicate the mature peptide adopts a well-defined amphipathic α-helix in membrane-mimetic environments, with a cationic charge of +13 at physiological pH, facilitating electrostatic interactions with negatively charged microbial membranes [2] [8].
Genomic Stability and Diversity: Comparative genomic analyses suggest the C-BF gene exhibits remarkable sequence conservation across geographically distinct Bungarus populations, indicating strong purifying selection acting on this locus. Unlike avian β-defensin genes which show evidence of positive selection and gene birth-and-death evolution, reptilian cathelicidins appear to be under stabilizing selection once the functional mature peptide architecture was established [4] [6]. This contrasts with the extensive diversification observed in artiodactyl cathelicidins through repeated gene duplication events.
Table 2: Structural Components of the Cathelicidin-BF Precursor Gene in Bungarus fasciatus
Domain | Amino Acid Position | Characteristics | Putative Function |
---|---|---|---|
Signal Peptide | 1-29 | Hydrophobic residues | Intracellular trafficking and secretion |
Cathelin Domain | 30-143 | Highly conserved (≈60% identity with mammals), 4 conserved cysteine residues | Inhibition of cathepsin L, precursor stabilization |
Acidic Insertion | 144-185 | Enriched in Asp/Glu residues, net negative charge | Neutralization of cationic mature peptide, modulation of folding/processing |
Mature C-BF Peptide | 186-215 | +13 charge, amphipathic α-helical conformation | Direct antimicrobial activity, immunomodulation |
Cathelicidin-BF displays both conserved features and striking functional differences when compared to well-characterized mammalian cathelicidins like human LL-37, murine CRAMP, rabbit CAP18, and sheep SMAP29. Structurally, the mature C-BF peptide adopts a predominantly α-helical conformation in membrane-mimetic environments (e.g., trifluoroethanol or lipopolysaccharide solutions), similar to LL-37, CRAMP, and SMAP29 [2] [5]. However, C-BF exhibits superior structural stability in biological fluids, maintaining its integrity and antimicrobial activity in murine serum for over 2.5 hours, a characteristic potentially linked to its reptilian origin and reduced susceptibility to mammalian proteases [7] [8].
Functionally, C-BF demonstrates exceptional antimicrobial potency against a broad spectrum of pathogens. Testing against forty microbial strains revealed potent bactericidal activity against both Gram-positive (including methicillin-resistant Staphylococcus aureus - MRSA) and Gram-negative bacteria (notably Pseudomonas aeruginosa and Escherichia coli), with particularly high efficacy against Gram-negative species [2] [5]. Crucially, C-BF retains full activity under physiological salt concentrations (175 mM NaCl), whereas human LL-37 experiences significant activity reduction in high-salt environments [5] [8]. This salt resistance is shared with sheep SMAP29 and rabbit CAP18, indicating convergent functional evolution:
Mechanism of Membrane Disruption: Like mammalian cathelicidins, C-BF exerts its primary bactericidal effect through electrostatic attraction to negatively charged bacterial membranes followed by amphipathic helix insertion and membrane disruption. However, biophysical studies suggest C-BF may induce more rapid membrane permeabilization compared to LL-37, potentially due to its higher net charge (+13 vs. +6 for LL-37) facilitating stronger initial electrostatic interactions [5] [8] [10].
Immunomodulatory Functions: Beyond direct antimicrobial effects, C-BF exhibits potent immunomodulatory activities paralleling those of mammalian cathelicidins. In murine models of dextran sulfate sodium (DSS)-induced colitis, C-BF significantly attenuated clinical symptoms, reduced inflammatory cell infiltration, suppressed epithelial apoptosis, and preserved intestinal barrier function [7]. Mechanistically, C-BF inhibited NF-κB phosphorylation (p65 subunit), thereby downregulating pro-inflammatory cytokine production—a regulatory function shared with LL-37 [7] [9]. Additionally, C-BF reduced phosphorylation of c-jun, a component of the AP-1 transcription factor complex, suggesting broader anti-inflammatory signaling modulation [7].
Therapeutic Potential and Selectivity: A critical advantage of C-BF over several mammalian cathelicidins is its exceptional therapeutic index. At concentrations up to 400 µg/mL, C-BF exhibits undetectable hemolytic activity against human erythrocytes and minimal cytotoxicity toward mammalian cells [2] [7]. This selectivity stems from its stronger interaction with bacterial membranes (rich in anionic phospholipids) versus zwitterionic eukaryotic membranes. This contrasts with bovine BMAP-27/28 which display significant cytotoxicity at antimicrobial concentrations [5] [10]. Furthermore, C-BF effectively inhibited bacterial invasion of epithelial cells and attenuated Salmonella-induced decreases in transepithelial electrical resistance (TER), suggesting protective effects on mucosal barriers [8].
Table 3: Functional Comparison of Cathelicidin-BF with Representative Mammalian Cathelicidins
Property | Cathelicidin-BF | Human LL-37 | Sheep SMAP29 | Rabbit CAP18 | Bovine BMAP-28 |
---|---|---|---|---|---|
Length (aa) | 30 | 37 | 29 | 37 | 28 |
Net Charge (+) | +13 | +6 | +10 | +10 | +10 |
Predominant Structure | α-helix | α-helix | α-helix | α-helix | α-helix |
Salt Resistance (175mM NaCl) | Retains full activity | Reduced activity | Retains activity | Retains activity | Reduced activity |
Antimicrobial Spectrum | Broad (G+, G-, Fungi) | Broad (G+, G-) | Broad (G+, G-) | Broad (G+, G-) | Broad (G+, G-) |
Hemolytic Activity | None (≤400 µg/mL) | Low (≥50 µg/mL) | None (≤100 µg/mL) | Low (≥100 µg/mL) | High (≥25 µg/mL) |
Immunomodulation | Inhibits NF-κB, AP-1 | Modulates NF-κB, MAPK | Unknown | Inhibits LPS signaling | Induces apoptosis in cancer cells |
Stability in Serum | >2.5 hours | <30 minutes | ~1 hour | ~1.5 hours | ~45 minutes |
The comparative analysis underscores that while cathelicidins share a common evolutionary origin and conserved mechanisms of action, species-specific adaptations have yielded significant functional diversification. Cathelicidin-BF represents a remarkably optimized host defense peptide combining potent salt-resistant antimicrobial activity, low cytotoxicity, and significant immunomodulatory capacity. These attributes position it as a valuable template for developing novel anti-infective agents targeting antibiotic-resistant pathogens, particularly for topical applications in wound and skin infections or gastrointestinal inflammatory conditions where its stability and barrier-protective functions could be therapeutically harnessed [7] [8] [10]. Future research should focus on deciphering its precise mechanisms of immunomodulation and exploring structure-activity relationships through designed analogs to optimize its pharmaceutical potential.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5